molecular formula C17H11F3N2O2 B2720763 3-phenyl-N-[3-(trifluoromethyl)phenyl]-1,2-oxazole-5-carboxamide CAS No. 320422-32-0

3-phenyl-N-[3-(trifluoromethyl)phenyl]-1,2-oxazole-5-carboxamide

Cat. No.: B2720763
CAS No.: 320422-32-0
M. Wt: 332.282
InChI Key: NIQWNGKTPGWICU-UHFFFAOYSA-N
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Description

3-Phenyl-N-[3-(trifluoromethyl)phenyl]-1,2-oxazole-5-carboxamide is a heterocyclic compound featuring a 1,2-oxazole core substituted with a phenyl group at position 3 and a carboxamide group at position 3. The carboxamide nitrogen is further linked to a 3-(trifluoromethyl)phenyl moiety. This structure combines aromatic, electron-withdrawing (trifluoromethyl), and hydrogen-bonding (carboxamide) groups, making it a candidate for diverse biological interactions, particularly in inflammation or receptor modulation.

Properties

IUPAC Name

3-phenyl-N-[3-(trifluoromethyl)phenyl]-1,2-oxazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11F3N2O2/c18-17(19,20)12-7-4-8-13(9-12)21-16(23)15-10-14(22-24-15)11-5-2-1-3-6-11/h1-10H,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIQWNGKTPGWICU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NOC(=C2)C(=O)NC3=CC=CC(=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-phenyl-N-[3-(trifluoromethyl)phenyl]-1,2-oxazole-5-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving an appropriate precursor, such as an α-haloketone and an amide.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents like trifluoromethyl iodide or trifluoromethyl sulfonyl chloride under specific conditions.

    Coupling Reactions: The phenyl groups can be introduced through coupling reactions, such as Suzuki or Heck coupling, using appropriate boronic acids or halides.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. Catalysts and reaction conditions are carefully selected to ensure efficient production. Continuous flow reactors and automated synthesis platforms may be employed to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

3-phenyl-N-[3-(trifluoromethyl)phenyl]-1,2-oxazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Properties
Research indicates that compounds containing oxazole rings exhibit notable antimicrobial activity. A study demonstrated that derivatives of oxazole, including 3-phenyl-N-[3-(trifluoromethyl)phenyl]-1,2-oxazole-5-carboxamide, show effectiveness against various bacterial strains, including Gram-positive bacteria. The presence of the trifluoromethyl group enhances the compound's lipophilicity, which is crucial for penetrating bacterial membranes .

Pharmacological Studies
The trifluoromethyl group is known to influence the pharmacokinetics of drugs. It has been shown to increase the potency of certain pharmaceuticals by enhancing their metabolic stability and bioavailability. For instance, a review highlighted that the inclusion of trifluoromethyl groups in drug design has led to improved efficacy in several FDA-approved drugs over the past two decades .

Case Study: Antidepressant Activity
A specific study focused on the antidepressant potential of compounds similar to 3-phenyl-N-[3-(trifluoromethyl)phenyl]-1,2-oxazole-5-carboxamide. The research suggested that these compounds could modulate serotonin uptake effectively, providing a basis for their use in treating mood disorders .

Agricultural Applications

Pesticidal Activity
The compound has shown promise as a pesticide due to its ability to disrupt biological processes in pests. The crystalline form of related compounds has been utilized in formulations aimed at protecting crops from invertebrate parasites . These formulations leverage the compound's efficacy while minimizing environmental impact.

Case Study: Insecticidal Efficacy
In field trials, formulations containing 3-phenyl-N-[3-(trifluoromethyl)phenyl]-1,2-oxazole-5-carboxamide demonstrated significant insecticidal activity against common agricultural pests. The trials indicated a reduction in pest populations by over 70% compared to untreated controls, showcasing its potential as an effective agricultural agent .

Materials Science

Polymer Chemistry
The incorporation of trifluoromethyl-containing compounds into polymers has been explored for enhancing material properties such as thermal stability and chemical resistance. Research suggests that polymers modified with 3-phenyl-N-[3-(trifluoromethyl)phenyl]-1,2-oxazole-5-carboxamide exhibit improved mechanical properties and durability under harsh conditions .

Case Study: Coating Applications
A recent study investigated the use of this compound in developing coatings for industrial applications. The results indicated that coatings formulated with this compound exhibited superior resistance to solvents and abrasion compared to traditional coatings, making them suitable for demanding environments .

Summary Table of Applications

Application Area Details Case Studies/Findings
Medicinal ChemistryAntimicrobial and antidepressant propertiesEffective against Gram-positive bacteria; mood disorder treatment potential
Agricultural SciencePesticidal activityOver 70% reduction in pest populations in field trials
Materials ScienceEnhanced polymer propertiesSuperior solvent resistance in industrial coatings

Mechanism of Action

The mechanism of action of 3-phenyl-N-[3-(trifluoromethyl)phenyl]-1,2-oxazole-5-carboxamide involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to enzymes or receptors, leading to modulation of biological pathways. The oxazole ring may interact with nucleophilic sites in proteins or nucleic acids, affecting their function.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between 3-phenyl-N-[3-(trifluoromethyl)phenyl]-1,2-oxazole-5-carboxamide and its analogs:

Compound Name Core Structure Substituents Molecular Weight Key Properties References
3-Phenyl-N-[3-(trifluoromethyl)phenyl]-1,2-oxazole-5-carboxamide 1,2-Oxazole - 3-phenyl
- 5-carboxamide (N-linked 3-CF3-phenyl)
Not explicitly given Likely moderate metabolic stability; lacks bulky heterocycles (e.g., imidazole).
R004 : 3-(2-Butyl-5-chloro-1H-imidazole-4-yl)-N-[4-methoxy-3-(trifluoromethyl)phenyl]-4,5-dihydro-1,2-oxazole-5-carboxamide 4,5-Dihydro-1,2-oxazole - 3-(2-butyl-5-chloroimidazole)
- 5-carboxamide (N-linked 4-methoxy-3-CF3-phenyl)
Not explicitly given - PAR-2 receptor inhibitor
- Superior anti-inflammatory activity vs. diclofenac
- Unstable in plasma due to amide hydrolysis
N-(6-Chloropyridin-2-yl)-2,2-dimethylpropanamide Propanamide - N-linked 6-chloropyridinyl
- 2,2-dimethyl substituents
155.58 g/mol Simpler structure; lacks oxazole or CF3 groups.
N-(4-Ethylphenyl)-5-methyl-1,2-oxazole-3-carboxamide 1,2-Oxazole - 5-methyl
- 3-carboxamide (N-linked 4-ethylphenyl)
Not given Methyl and ethyl groups may enhance lipophilicity vs. CF3-substituted analogs.

Key Findings:

Structural Complexity and Stability: The target compound lacks the dihydroisoxazole ring and imidazole substituent present in R004, which may improve metabolic stability. R004 requires sample acidification to prevent enzymatic hydrolysis of its amide bond , whereas the simpler oxazole core of the target compound may reduce susceptibility to hydrolysis.

Pharmacological Activity: R004 exhibits potent anti-inflammatory effects in rat models, surpassing diclofenac sodium . Compounds with trifluoromethylphenyl groups (e.g., impurities in ) often show enhanced bioavailability and target selectivity due to the CF3 group’s metabolic resistance and hydrophobic interactions .

Synthetic Accessibility :

  • The synthesis of R004 involves multi-step routes due to its imidazole-dihydroisoxazole hybrid structure . In contrast, the target compound’s simpler oxazole-carboxamide scaffold may allow more straightforward synthesis, similar to derivatives in .

Biological Activity

3-phenyl-N-[3-(trifluoromethyl)phenyl]-1,2-oxazole-5-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various diseases, and relevant case studies.

Chemical Structure and Properties

The compound features a unique oxazole ring structure substituted with phenyl and trifluoromethyl groups. The presence of the trifluoromethyl group is known to enhance biological activity by improving lipophilicity and metabolic stability.

Anticancer Activity

Recent studies have demonstrated that compounds similar to 3-phenyl-N-[3-(trifluoromethyl)phenyl]-1,2-oxazole-5-carboxamide exhibit significant anticancer properties. For instance, derivatives of oxazole compounds have shown cytotoxic effects against various cancer cell lines:

CompoundCell LineIC50 (µM)Mechanism of Action
5aMCF-70.12Induction of apoptosis via p53 activation
5bA5490.75Inhibition of cell proliferation
5cU-9372.78Cell cycle arrest

These findings indicate that modifications in the oxazole structure can lead to enhanced anticancer activity, suggesting that 3-phenyl-N-[3-(trifluoromethyl)phenyl]-1,2-oxazole-5-carboxamide may similarly exhibit potent effects against specific cancer types .

Antimicrobial Activity

In addition to its anticancer properties, compounds with oxazole scaffolds have been investigated for their antimicrobial effects. Studies show that certain derivatives demonstrate significant activity against resistant strains of bacteria and fungi, indicating a broad spectrum of antimicrobial action .

The mechanisms through which 3-phenyl-N-[3-(trifluoromethyl)phenyl]-1,2-oxazole-5-carboxamide exerts its biological effects include:

  • Apoptosis Induction : The compound has been shown to activate apoptotic pathways in cancer cells, particularly through the upregulation of pro-apoptotic proteins such as p53 and caspase-3 .
  • Inhibition of Enzymatic Activity : Similar compounds have been reported to inhibit key enzymes involved in cancer cell proliferation and survival, such as carbonic anhydrases (CAs), which are implicated in tumor growth and metastasis .

Case Studies

  • In vitro Studies on Cancer Cell Lines : A study evaluated the efficacy of various oxazole derivatives on different cancer cell lines, including MCF-7 (breast cancer), A549 (lung cancer), and U-937 (leukemia). The results indicated that certain structural modifications significantly enhanced cytotoxicity compared to standard chemotherapeutics like doxorubicin .
  • Antimicrobial Testing : Another investigation focused on the antimicrobial activity of oxazole derivatives against Mycobacterium tuberculosis and resistant bacterial strains. The results showed promising inhibition at low concentrations, highlighting the potential for developing new antimicrobial agents from this class of compounds .

Q & A

Q. What are the common synthetic routes for preparing 3-phenyl-N-[3-(trifluoromethyl)phenyl]-1,2-oxazole-5-carboxamide?

The synthesis typically involves a multi-step process:

  • Oxazole Ring Formation : Cyclization of α-haloketones (e.g., α-bromoacetophenone derivatives) with carboxamide precursors under acidic or basic conditions .
  • Amide Coupling : Reaction of the oxazole-5-carboxylic acid intermediate with 3-(trifluoromethyl)aniline using coupling agents like EDCl/HOBt or DCC .
  • Purification : Column chromatography or recrystallization to isolate the final product.
    Key reagents: LiAlH₄ (reduction), KMnO₄ (oxidation), and H₂SO₄ (catalysis) may be used in precursor steps .

Q. What analytical techniques are used to characterize this compound?

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions and purity.
  • Mass Spectrometry (HRMS) : For molecular weight validation.
  • X-ray Crystallography : SHELX programs (e.g., SHELXL) refine crystal structures to determine bond angles and conformations .
  • HPLC : Purity assessment (>95% typically required for research use).

Q. What are the primary biological or pharmacological applications under investigation?

  • Antimicrobial Studies : Screening against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) using broth microdilution assays .
  • Anticancer Potential : Cytotoxicity assays (e.g., MTT) on cancer cell lines (e.g., HeLa, MCF-7) .
  • Enzyme Inhibition : Kinase or protease inhibition profiling via fluorescence-based assays .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthesis yield, particularly for sterically hindered intermediates?

  • Catalyst Screening : Use Pd-based catalysts (e.g., Pd(PPh₃)₄) for coupling reactions involving trifluoromethyl groups .
  • Microwave-Assisted Synthesis : Reduce reaction time and improve cyclization efficiency .
  • Protecting Groups : Introduce tert-butoxycarbonyl (Boc) groups to stabilize reactive intermediates during amide formation .

Q. How do structural modifications (e.g., substituent variation) influence biological activity?

  • Structure-Activity Relationship (SAR) :
    • Replace the 3-trifluoromethylphenyl group with electron-withdrawing groups (e.g., nitro, cyano) to enhance binding to hydrophobic enzyme pockets .
    • Modify the phenyl ring with methoxy groups to improve solubility and metabolic stability .
  • Case Study : Analogues with 4-methoxyphenyl substitutions showed 2-fold higher antimicrobial activity compared to the parent compound .

Q. What computational strategies predict the compound’s binding affinity to target proteins?

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with kinase domains (e.g., EphA3 receptor) .
  • MD Simulations : GROMACS for assessing stability of ligand-protein complexes over 100-ns trajectories.
  • QSAR Models : Train models using descriptors like logP, polar surface area, and H-bond donors .

Q. How are metabolites identified, and what stabilization methods ensure analytical accuracy?

  • In Vitro Metabolism : Incubate with liver microsomes (rat/rabbit) and analyze via LC-MS/MS. Major metabolites often result from amide bond hydrolysis (e.g., oxazole-5-carboxylic acid and 3-(trifluoromethyl)aniline derivatives) .
  • Stabilization : Add EDTA to plasma samples to inhibit metalloproteases; store at -80°C to prevent degradation .

Q. What are the stability profiles under varying pH and temperature conditions?

  • pH Stability : The compound is stable at pH 5–7 but degrades in alkaline conditions (pH >9) due to oxazole ring opening.
  • Thermal Stability : Decomposition observed above 150°C (DSC/TGA analysis). Store at 2–8°C in inert atmospheres .

Methodological Tables

Q. Table 1. Key Synthetic Steps and Yields

StepReaction TypeReagents/ConditionsYield (%)
1Oxazole formationα-Bromoacetophenone, NH₄OAc, AcOH, 110°C, 12h65–70
2Amide couplingEDCl, HOBt, DMF, rt, 24h80–85

Q. Table 2. Biological Activity Data

Assay TypeTargetIC₅₀/EC₅₀ (μM)Reference
AnticancerHeLa12.3 ± 1.2
Kinase InhibitionEphA30.45 ± 0.08

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